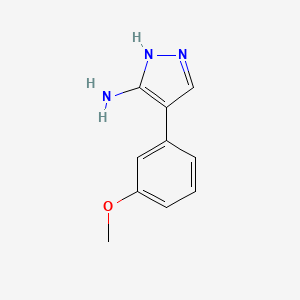
4-(3-methoxyphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxyphenyl)-1H-pyrazol-5-amine, also known as 4-MPP-Pyrazol-5-amine, is an organic compound that has been used in a variety of scientific and medical applications. It is a white crystalline solid that is soluble in water and ethanol. 4-MPP-Pyrazol-5-amine has been used in the synthesis of pharmaceuticals, in the development of analytical methods, and in the study of biochemical and physiological processes. This article will discuss the synthesis method of 4-MPP-Pyrazol-5-amine, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
4-(3-methoxyphenyl)-1H-pyrazol-5-amine is a versatile compound used in the synthesis of various pharmacologically active derivatives. For instance, it's involved in the creation of pyrazolo[1,5-a]pyrimidine derivatives showing promising anti-inflammatory and anti-cancer activities. The environmentally benign synthesis process is highlighted by Kaping et al. (2016), who describe a simple and efficient ultrasound-assisted method in aqueous media (Kaping et al., 2016). Similarly, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to pyrazolo[1,5-a]pyrimidine derivatives with noted cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Chemical Reactivity and Synthesis
The compound is also a key intermediate in various synthetic chemical reactions. Bawa et al. (2009) describe its use in reductive amination reactions, showcasing its role in synthesizing secondary and tertiary amines, which are crucial in developing pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009). Similarly, Wang et al. (2013) focus on the preparation of new 3,5-diaryl-1H-pyrazoles from aryl methyl ketones, where 4-(3-methoxyphenyl)-1H-pyrazol-5-amine derivatives are crucial intermediates (Wang, Kang, Zheng, & Wei, 2013).
Material Science and Engineering Applications
In the field of materials science and engineering, Aly and El-Mohdy (2015) demonstrated the use of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine derivatives in modifying poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels. These modifications resulted in polymers with enhanced antibacterial and antifungal properties, suitable for medical applications (Aly & El-Mohdy, 2015).
Analytical Chemistry and Structural Studies
From an analytical chemistry perspective, compounds derived from 4-(3-methoxyphenyl)-1H-pyrazol-5-amine have been subject to various spectroscopic and structural studies. Levai, Silva, Cavaleiro, Elguero, Alkorta, and Jekoe (2007) synthesized 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles and conducted detailed NMR studies to understand their structural and tautomeric properties (Levai et al., 2007).
Nonlinear Optical Properties
In the realm of nonlinear optics, Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule derived from 4-(3-methoxyphenyl)-1H-pyrazol-5-amine, revealing its potential for nonlinear optical applications due to small energy gaps between its molecular orbitals (Tamer, Dege, Avcı, Atalay, İlhan, & Çadir, 2015).
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOAJAJFWJZMIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-1H-pyrazol-5-amine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

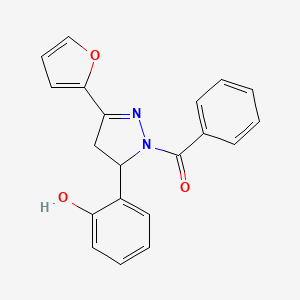
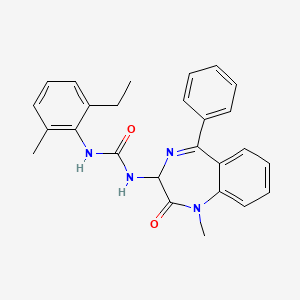
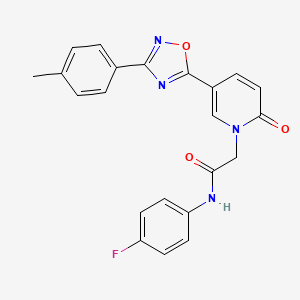
![7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2389501.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2389502.png)
![8-Bicyclo[5.1.0]octanylmethanamine](/img/structure/B2389504.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2389505.png)
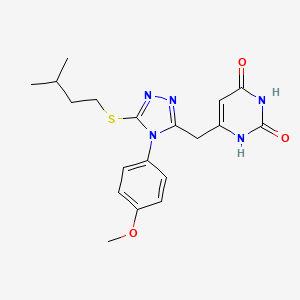


![N-[3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide](/img/structure/B2389511.png)
![(E)-4-(Dimethylamino)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-enamide](/img/structure/B2389512.png)
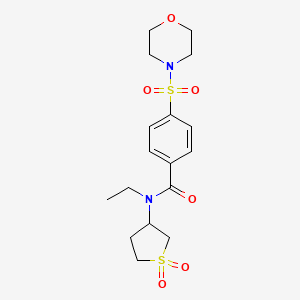
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)